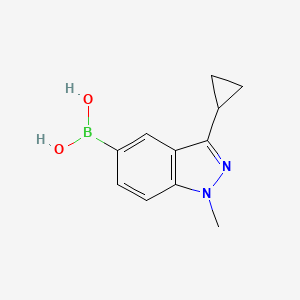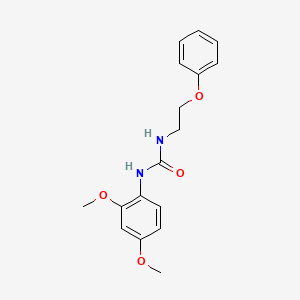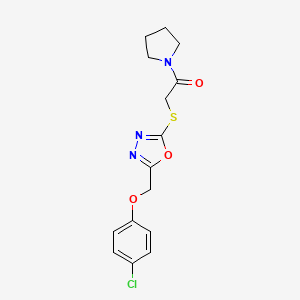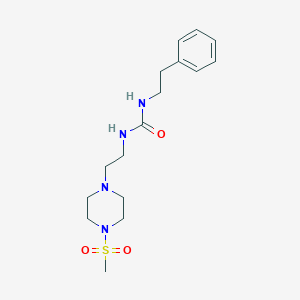
N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide, also known as FMPB, is a compound that has been widely studied for its potential applications in scientific research. FMPB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Studies have demonstrated the versatility of furan and tetrahydropyran derivatives in organic synthesis. For instance, Levai et al. (2002) explored the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, showcasing the potential of furan derivatives in generating novel organic compounds with unique structures and functionalities (Levai et al., 2002). Similarly, Romagnoli et al. (2015) focused on the design, synthesis, and evaluation of novel 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activity, indicating the therapeutic potential of benzofuran derivatives in cancer treatment (Romagnoli et al., 2015).
Biological Activities
Research into furan derivatives has also uncovered significant biological activities. For example, Paula et al. (2008) synthesized new 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate derivatives and evaluated their insecticidal activity, demonstrating the utility of furan derivatives in developing new insect control agents (Paula et al., 2008). Additionally, Aghekyan et al. (2020) reported on the synthesis and antibacterial activity of novel oxadiazoles with tetrahydropyran substitutions, highlighting the antimicrobial potential of these compounds (Aghekyan et al., 2020).
Material Science Applications
Furthermore, furan and tetrahydropyran derivatives have found applications in materials science. For instance, the synthesis of fused furans by Roggenbuck et al. (2002) via rhodium-catalyzed tandem hydroformylation/acetalization opens avenues for the use of these compounds in creating novel materials with specific chemical and physical properties (Roggenbuck et al., 2002).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-5-2-4-14(12-16)18(20)19(13-17-6-3-9-23-17)15-7-10-22-11-8-15/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCBPDXRUBOAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2401217.png)

![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)
![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)
![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)

![3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/no-structure.png)
![3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401230.png)


![ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2401235.png)

